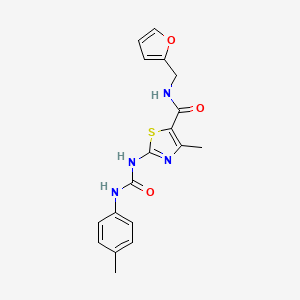
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK inhibition has been shown to have potential therapeutic benefits in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme involved in the signaling pathway of B cells, and its inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis in cancer cells and the suppression of B cell activation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical models. This compound inhibits BTK activity in B cells, which leads to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. This compound also suppresses B cell activation in autoimmune diseases, leading to the reduction of inflammation and tissue damage.
实验室实验的优点和局限性
The advantages of using 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea in lab experiments include its selectivity for BTK, its ability to enhance the efficacy of other cancer therapies, and its potential therapeutic benefits in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The limitations of using this compound in lab experiments include the complexity of its synthesis, its potential toxicity, and the need for careful control of reaction conditions to achieve high yields and purity.
未来方向
There are several future directions for the research and development of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea. These include the optimization of its synthesis process, the evaluation of its safety and toxicity in clinical trials, and the exploration of its potential therapeutic benefits in combination with other cancer therapies. Other future directions include the investigation of its potential therapeutic benefits in autoimmune diseases and inflammatory disorders, as well as the development of new BTK inhibitors with improved selectivity and efficacy.
合成方法
The synthesis of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea involves a series of chemical reactions that result in the formation of the final product. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to achieve high yields and purity. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies. This compound has been shown to inhibit BTK activity in B cells, which leads to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-21(2,3)23-20(26)22-15-19(25-11-6-5-7-12-25)16-8-9-18-17(14-16)10-13-24(18)4/h8-9,14,19H,5-7,10-13,15H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBRZMFMSUAXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid](/img/structure/B2782572.png)

![Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2782576.png)
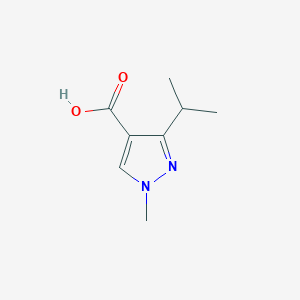
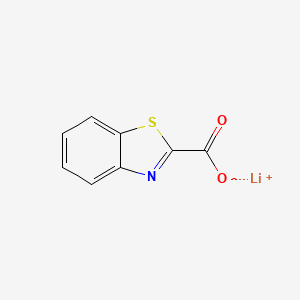
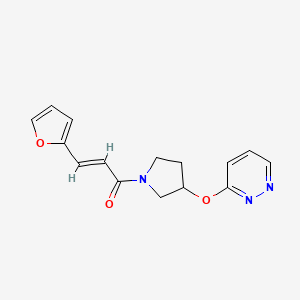
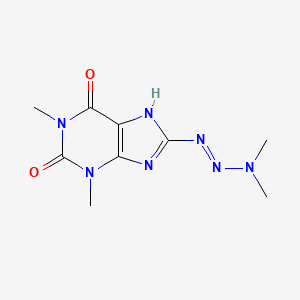
![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)

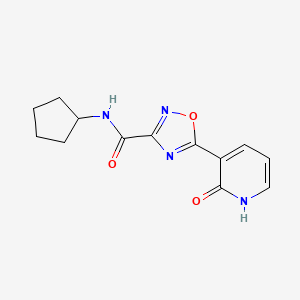

![[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2782590.png)

